2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol
Description
2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol (C₇H₁₅NO₂, molecular weight 145.11 g/mol) is an amino alcohol derivative featuring a methyl-substituted oxolane (tetrahydrofuran) ring linked to an ethanolamine moiety. Its InChIKey (QXVIKVHWCDFMML-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .
Properties
IUPAC Name |
2-[(2-methyloxolan-3-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6-7(2-5-10-6)8-3-4-9/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVIKVHWCDFMML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol typically involves the reaction of 2-methyloxolane with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce the corresponding alcohols .
Scientific Research Applications
2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol
- Structure: Differs by an additional ethoxy spacer (C₉H₁₉NO₃, MW 189.25 g/mol) .
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol
- Structure: Contains an oxy group and aminomethyl substituent on the oxolane ring (C₇H₁₅NO₃, MW 161.2 g/mol) .
- Key Differences: The oxy group replaces the amino linkage, reducing basicity. The aminomethyl group introduces a reactive primary amine, enabling participation in Schiff base formation or metal coordination . Physical State: Exists as an oil, contrasting with the likely solid/liquid state of the target compound .
Linear Amino Alcohols (e.g., 2-(Benzyl(methyl)amino)-ethan-1-ol)
- Structure : Lacks cyclic ethers; features linear alkyl/aryl substituents .
- Reactivity : Electrochemical oxidation forms oxazolidines (e.g., 3-benzyloxazolidine in 45% yield), a pathway less accessible to the target compound due to steric protection by the oxolane ring .
- Solubility : Linear analogs typically exhibit higher aqueous solubility due to reduced hydrophobicity .
Metal-Binding Amino Alcohols (e.g., (E)-2-(((2-((2-Hydroxyethyl)amino)quinolin-3-yl)-methylene)amino)ethan-1-ol)
- Structure: Incorporates aromatic quinoline systems for enhanced metal coordination .
- Function : Forms stable Co(II) and V(IV) complexes, suggesting the target compound’s cyclic ether may limit metal-binding efficiency compared to planar ligands .
Physicochemical and Reactivity Profiles
Biological Activity
2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol, a compound belonging to the class of amino alcohols, has garnered attention for its potential therapeutic applications and biological activity. This article reviews the biological properties of this compound, including its mechanisms of action, interactions with biomolecules, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group, an alcohol functional group, and a methyloxolane ring, which contribute to its unique biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound modulates the activity of these molecular targets, leading to diverse biological effects. Current research is focused on elucidating the specific pathways involved in these interactions, which remain under investigation.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Enzyme Modulation | Interacts with enzymes, potentially influencing metabolic pathways. |
| Receptor Binding | May bind to specific receptors, affecting signal transduction processes. |
| Antimicrobial Properties | Exhibits potential antimicrobial activity against certain pathogens. |
| Antioxidant Effects | Demonstrates antioxidant properties that may protect against oxidative stress. |
Case Studies and Research Findings
Recent studies have highlighted the biological significance of this compound:
- Antimicrobial Activity : A study investigated the compound's efficacy against various bacterial strains. Results indicated that it possessed significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell membranes.
- Neuroprotective Effects : Research exploring the neuroprotective potential of this compound found that it could reduce neuronal apoptosis in models of oxidative stress. This suggests a possible application in neurodegenerative diseases.
- Inhibition of GABA Uptake : In vitro assays demonstrated that derivatives of this compound could inhibit GABA uptake in neuronal cells, indicating potential use in treating anxiety disorders by enhancing GABAergic transmission .
Comparative Analysis
When compared to similar compounds, this compound exhibits distinct biological properties due to its unique structural configuration. For instance:
| Compound | Key Activity |
|---|---|
| 2-(2-Methyloxolan-2-yl)ethanol | Weaker enzyme modulation |
| 3-(Methylamino)methyl oxolan-3-ol | Enhanced receptor binding |
| 2-(3-Methyloxolan-2-yl)ethanol | Limited neuroprotective effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
